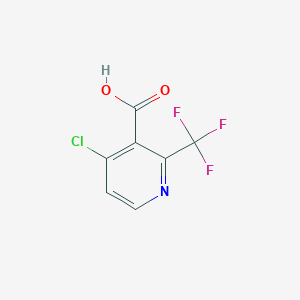

4-Chloro-2-(trifluoromethyl)nicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-2-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO2/c8-3-1-2-12-5(7(9,10)11)4(3)6(13)14/h1-2H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORVMHLMFSWALD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70732366 | |

| Record name | 4-Chloro-2-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70732366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018678-39-1 | |

| Record name | 4-Chloro-2-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70732366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2-(trifluoromethyl)nicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chloro-2-(trifluoromethyl)nicotinic acid chemical properties

An In-depth Technical Guide to 4-Chloro-2-(trifluoromethyl)nicotinic Acid: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 1018678-39-1), a key heterocyclic building block in modern chemical synthesis. The unique combination of a pyridine core, a reactive chloro group, and an electron-withdrawing trifluoromethyl group makes this compound a highly valuable intermediate in the development of novel pharmaceutical and agrochemical agents. This document delves into its core physicochemical and spectroscopic properties, discusses its synthetic pathways and characteristic reactivity, and explores its applications, with a particular focus on its role in drug discovery. Safety and handling protocols are also provided for laboratory use. The insights herein are intended to support researchers, medicinal chemists, and drug development professionals in leveraging this versatile molecule for their research and development endeavors.

Core Physicochemical Properties

This compound is a substituted pyridine carboxylic acid. Its structure is characterized by a chlorine atom at the 4-position and a trifluoromethyl group at the 2-position of the pyridine ring, with a carboxylic acid group at the 3-position. These substitutions significantly influence the molecule's electronic properties and reactivity.

The trifluoromethyl (CF3) group, in particular, is a cornerstone of modern medicinal chemistry. It is often employed as a bioisostere for other groups, like a chlorine atom, due to steric similarities.[1] Its strong electron-withdrawing nature and high metabolic stability can profoundly enhance the pharmacokinetic and pharmacodynamic profiles of a parent molecule.[1] Introducing a CF3 group can increase lipophilicity, improve metabolic stability by blocking potential sites of oxidation, and alter the acidity (pKa) of nearby functional groups, thereby improving binding affinity to biological targets.[1][2]

Key identifying and computed physicochemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1018678-39-1 | [3][4][5] |

| Molecular Formula | C₇H₃ClF₃NO₂ | [4][6] |

| Molecular Weight | 225.55 g/mol | [4] |

| IUPAC Name | 4-chloro-2-(trifluoromethyl)pyridine-3-carboxylic acid | [4] |

| Synonyms | 3-Carboxy-4-chloro-2-(trifluoromethyl)pyridine | [5] |

| Predicted XLogP3 | 1.9 | [4] |

| Predicted PSA | 50.2 Ų | [4] |

Note: Experimental data for properties such as melting and boiling points are not consistently available in the reviewed literature for this specific isomer. Values should be determined empirically.

Spectroscopic Characterization

Unambiguous identification and structural confirmation of this compound rely on standard spectroscopic techniques. Researchers should employ a combination of these methods to ensure the identity and purity of the material.

| Technique | Purpose | Reference |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR is used to identify the aromatic proton on the pyridine ring. ¹³C NMR confirms the carbon skeleton, including the distinct signals for the CF₃ carbon and the carbonyl carbon. ¹⁹F NMR provides a characteristic signal for the trifluoromethyl group. | [7] |

| Mass Spectrometry (MS) | Provides the exact mass of the molecule and its isotopic pattern, which is characteristic of a chlorine-containing compound, confirming the molecular formula. | [7] |

| Infrared Spectroscopy (IR) | Identifies key functional groups, such as the broad O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and characteristic vibrations of the C-F and C-Cl bonds and the aromatic ring. | [7] |

Synthesis, Reactivity, and Experimental Protocols

The synthesis of substituted nicotinic acids, particularly those bearing a trifluoromethyl group, often involves multi-step sequences starting from acyclic precursors.

General Synthetic Strategy

While a specific, validated protocol for this compound is not detailed in the provided search results, a plausible synthetic approach can be inferred from patents describing the synthesis of related compounds like 4-(trifluoromethyl)nicotinic acid.[8][9] A common strategy involves:

-

Heterocyclic Ring Formation: Building the pyridine ring through a condensation reaction. For instance, reacting an activated trifluoromethyl-containing precursor (like ethyl 4,4,4-trifluoroacetoacetate) with a compound containing an amine and a nitrile (like cyanoacetamide) can form a dihydroxypyridine scaffold.[8][9]

-

Chlorination: The hydroxyl groups on the pyridine ring are subsequently converted to chloro groups, typically using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[8] This step is crucial for introducing a reactive handle for further modifications.

-

Functional Group Manipulation: The nitrile group can then be hydrolyzed under acidic or basic conditions to the desired carboxylic acid.

This generalized pathway highlights the modularity and logic behind constructing such complex heterocyclic systems.

Caption: Generalized synthetic pathway for trifluoromethyl-substituted nicotinic acids.

Chemical Reactivity

The reactivity of this compound is governed by its three primary functional components:

-

Carboxylic Acid: This group readily undergoes standard transformations. It can be converted to esters via Fischer esterification, to amides via coupling reactions (e.g., using EDC/HOBt or converting to an acyl chloride first), or reduced to an alcohol. This versatility is paramount for creating libraries of derivatives for structure-activity relationship (SAR) studies.[2]

-

Pyridine Ring: The pyridine ring is electron-deficient, a property that is significantly amplified by the potent electron-withdrawing effects of both the trifluoromethyl group at the C2 position and the chloro group at the C4 position.

-

C4-Chloro Group: The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr) . The electron-deficient nature of the ring facilitates attack by nucleophiles (e.g., amines, thiols, alcohols), allowing for the displacement of the chloride ion. This reaction is a powerful tool for introducing diverse substituents at the 4-position, further expanding the chemical space accessible from this intermediate.

Protocol: Amide Coupling (Illustrative Workflow)

This protocol describes a general, self-validating workflow for synthesizing an amide derivative, a common step in drug discovery programs.

Objective: To couple this compound with a primary amine (R-NH₂).

Methodology:

-

Activation of Carboxylic Acid:

-

Dissolve 1.0 equivalent of this compound in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF).

-

Add 1.1 equivalents of a coupling agent (e.g., HBTU or HATU) and 1.5 equivalents of a non-nucleophilic base (e.g., DIPEA or triethylamine).

-

Stir the mixture at room temperature for 15-30 minutes. The formation of the activated ester can be monitored by TLC or LC-MS.

-

-

Amine Addition:

-

Add 1.0-1.2 equivalents of the desired primary amine (R-NH₂) to the reaction mixture.

-

Continue stirring at room temperature for 2-16 hours. The reaction progress should be monitored by TLC or LC-MS until the starting material is consumed.

-

-

Work-up and Purification:

-

Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl or saturated NH₄Cl), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product using flash column chromatography (silica gel) with an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure amide.

-

-

Validation:

-

Confirm the structure and purity of the final product using NMR (¹H, ¹³C, ¹⁹F) and Mass Spectrometry, as detailed in Section 2.

-

Applications in Research and Development

This compound is not typically an end-product but rather a high-value scaffold for building more complex, biologically active molecules.[2]

Its utility stems from its trifluoromethyl group, which enhances metabolic stability and lipophilicity, and its strategically placed reactive handles (the carboxylic acid and chloro group) that allow for systematic chemical modification.[2] This makes it an ideal starting point for generating compound libraries for screening.

In the pharmaceutical industry, this scaffold is instrumental in creating compounds targeting a wide range of diseases.[2] In the agrochemical sector, related trifluoromethylnicotinic acid intermediates are crucial for developing next-generation insecticides and pesticides, contributing to more selective and potent crop protection agents.[2][10]

Caption: Role as a building block in a typical drug discovery workflow.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound and its derivatives. Safety data for closely related compounds provides essential guidance.

-

Hazard Identification:

-

Precautions for Safe Handling:

-

Conditions for Safe Storage:

References

- (No source provided for this number)

- (No source provided for this number)

- (No source provided for this number)

- (No source provided for this number)

- (No source provided for this number)

- (No source provided for this number)

- (No source provided for this number)

-

Bridging Research and Industry: Applications of 4-(Trifluoromethyl)nicotinic Acid in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

- CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid. Google Patents.

-

Synthesis method of 4-trifluoromethyl nicotinic acid. Eureka | Patsnap. Available from: [Link]

-

2-chloro-6-trifluoromethyl nicotinic acid. ChemBK. Available from: [Link]

-

Preparation method of 4-trifluoromethyl nicotinic acid. Eureka | Patsnap. Available from: [Link]

- (No source provided for this number)

- (No source provided for this number)

-

This compound [P41156]. ChemUniverse. Available from: [Link]

- (No source provided for this number)

- CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid. Google Patents.

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available from: [Link]

- (No source provided for this number)

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]

- (No source provided for this number)

-

3-Pyridinecarboxylic acid, 4-(trifluoromethyl)-. PubChem. Available from: [Link]

- (No source provided for this number)

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 1018678-39-1 [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. CAS 1018678-39-1 | 4H21-7-34 | MDL MFCD22546902 | this compound | SynQuest Laboratories [synquestlabs.com]

- 6. chemuniverse.com [chemuniverse.com]

- 7. This compound(1018678-39-1) 1H NMR [m.chemicalbook.com]

- 8. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 9. Preparation method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]

- 10. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 4-Chloro-2-(trifluoromethyl)nicotinic Acid: Structure, Synthesis, and Applications

Introduction

In the landscape of modern chemical synthesis, fluorinated organic compounds have emerged as indispensable building blocks, profoundly impacting the development of novel pharmaceuticals and agrochemicals. The strategic incorporation of fluorine atoms or trifluoromethyl (CF3) groups into molecular scaffolds can dramatically alter their physicochemical and biological properties, often leading to enhanced efficacy, metabolic stability, and bioavailability. Among the myriad of fluorinated heterocycles, 4-Chloro-2-(trifluoromethyl)nicotinic acid holds a position of significant interest for researchers and drug development professionals. This technical guide provides a comprehensive overview of its molecular structure, synthetic methodologies, spectral characteristics, and key applications, offering field-proven insights for its effective utilization in research and development.

Chemical Identity and Physicochemical Properties

This compound is a trifluoromethyl-substituted pyridine carboxylic acid. The presence of a chlorine atom at the 4-position, a trifluoromethyl group at the 2-position, and a carboxylic acid at the 3-position of the pyridine ring creates a unique electronic and steric environment, making it a versatile intermediate for further chemical modifications.

The trifluoromethyl group, being strongly electron-withdrawing, significantly influences the reactivity of the pyridine ring and the acidity of the carboxylic acid.[1][2] This electronic effect is a key determinant of its utility in the synthesis of more complex molecules.[3]

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D Structure of this compound.

Table 1: Chemical Identifiers and Physicochemical Properties

| Identifier | Value | Reference(s) |

| IUPAC Name | 4-chloro-2-(trifluoromethyl)pyridine-3-carboxylic acid | [4][5] |

| CAS Number | 1018678-39-1 | [1][4][6] |

| Molecular Formula | C7H3ClF3NO2 | [1][4][6] |

| Molecular Weight | 225.55 g/mol | [1][4][6] |

| Appearance | Off-white solid (typical) | [3] |

| Purity | >95% (typical) | [6] |

Synthesis of this compound

One common approach involves the construction of the substituted pyridine ring through cyclocondensation reactions using trifluoromethyl-containing building blocks.[1] An alternative strategy is the modification of a pre-existing pyridine ring. For instance, a synthetic route could potentially start from a suitable dichlorinated pyridine precursor, followed by selective functionalization.

A plausible, generalized synthetic workflow is outlined below. This is a representative scheme and would require optimization for specific laboratory conditions.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. chemuniverse.com [chemuniverse.com]

An In-Depth Technical Guide to 4-Chloro-2-(trifluoromethyl)nicotinic acid (CAS: 1018678-39-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Chloro-2-(trifluoromethyl)nicotinic acid, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug development. We will delve into its chemical properties, plausible synthetic routes with detailed experimental considerations, expected reactivity, and its strategic application as a versatile building block in the synthesis of complex bioactive molecules.

Introduction: The Strategic Importance of Fluorinated Nicotinic Acids

This compound (Compound 1 ) is a specialized heterocyclic building block that combines the structural features of a pyridine ring, a carboxylic acid, a chloro substituent, and a trifluoromethyl group. This unique combination of functionalities makes it a highly valuable intermediate in the synthesis of novel therapeutic agents and agrochemicals.[1]

The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] The pyridine core is a common scaffold in numerous pharmaceuticals, and the chloro and carboxylic acid moieties provide reactive handles for further molecular elaboration.

This document serves as a technical primer for researchers, offering insights into the synthesis and application of this important chemical entity.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of Compound 1 is crucial for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 1018678-39-1 | [3] |

| Molecular Formula | C₇H₃ClF₃NO₂ | [4] |

| Molecular Weight | 225.55 g/mol | [4] |

| Appearance | White to off-white solid (predicted) | General chemical knowledge |

| Solubility | Soluble in organic solvents like methanol, DMSO | Inferred from related structures |

| Purity (Typical) | >95% | Commercial supplier data |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro, trifluoromethyl, and carboxylic acid groups.

-

¹³C NMR: The carbon NMR will display seven signals, with the trifluoromethyl carbon exhibiting a characteristic quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: A singlet is expected for the -CF₃ group.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for the presence of one chlorine atom.[7][8]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid, a C=O stretch, and various C-C and C-N stretching vibrations within the aromatic ring.[9][10][11]

Synthesis of this compound: A Plausible and Detailed Approach

While a specific, peer-reviewed synthesis for this compound is not extensively documented, a robust synthetic strategy can be devised based on established methodologies for related trifluoromethyl-substituted nicotinic acids.[12][13][14][15] The following multi-step synthesis is proposed, starting from commercially available materials.

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1 & 2: Synthesis of 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile

This initial step involves a condensation and cyclization reaction.

-

Rationale: This is a common strategy to construct the substituted pyridine ring from acyclic precursors.[12]

-

Procedure:

-

To a solution of ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide in a suitable solvent like ethanol, add a base such as potassium hydroxide.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the dihydroxy product.

-

Filter, wash with water, and dry the solid to obtain 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile.

-

Step 3: Synthesis of 2,4-Dichloro-6-(trifluoromethyl)nicotinonitrile

This step involves the conversion of the dihydroxy intermediate to the dichloro derivative.

-

Rationale: Phosphorus oxychloride (POCl₃) is a standard reagent for converting hydroxyl groups on a pyridine ring to chloro groups.[12]

-

Procedure:

-

Carefully add 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile to an excess of phosphorus oxychloride, optionally with a catalytic amount of a tertiary amine.

-

Heat the mixture to reflux for several hours.

-

After completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the dichloro product.

-

Step 4: Selective Dechlorination to 4-Chloro-2-(trifluoromethyl)nicotinonitrile

This is a crucial step requiring selective removal of one chlorine atom.

-

Rationale: Catalytic hydrogenation is a common method for the selective dechlorination of polychlorinated pyridines. The chlorine at the 2-position is often more labile to hydrogenolysis than the one at the 4-position.

-

Procedure:

-

Dissolve the dichloro compound in a solvent such as ethanol or methanol.

-

Add a palladium on carbon catalyst (e.g., 5-10% Pd/C) and a base like triethylamine or sodium acetate.[13]

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature until one equivalent of hydrogen is consumed.

-

Filter off the catalyst and concentrate the filtrate. The crude product can be purified by column chromatography.

-

Step 5: Hydrolysis to this compound

The final step is the hydrolysis of the nitrile to the carboxylic acid.

-

Rationale: Both acidic and basic conditions can be used to hydrolyze the nitrile functionality.

-

Procedure (Basic Hydrolysis):

-

Heat the monochloro nitrile in an aqueous solution of a strong base like sodium hydroxide.[13]

-

Monitor the reaction until the starting material is consumed.

-

Cool the reaction mixture and carefully acidify with concentrated HCl to a pH of 2-3 to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry to obtain the final product, this compound.

-

Reactivity and Synthetic Utility

The reactivity of Compound 1 is dictated by its functional groups.

Caption: Key reactive sites of this compound.

-

Carboxylic Acid Group: This group can readily undergo standard transformations such as esterification (using an alcohol with an acid catalyst or via an acyl chloride) and amidation (using an amine with a coupling agent like EDC or HATU).

-

4-Chloro Group: The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr).[16] The electron-withdrawing nature of the adjacent nitrogen atom and the trifluoromethyl group activates the ring towards nucleophilic attack. This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiols, at the 4-position. The relative reactivity of chloropyridines in SNAr reactions is well-documented.[17]

-

Pyridine Ring: The pyridine ring itself can potentially undergo further functionalization, although the existing substituents will direct any subsequent reactions.

Applications in Drug Discovery and Agrochemicals

This compound is a valuable building block for creating libraries of compounds for high-throughput screening. Its derivatives have potential applications in various therapeutic areas. The trifluoromethyl group can improve pharmacokinetic properties, and the nicotinic acid scaffold is a known pharmacophore.[1][2]

For instance, related trifluoromethyl-substituted nicotinic acids are key intermediates in the synthesis of potent insecticides and other agrochemicals.[18] The ability to readily modify both the carboxylic acid and the 4-position makes this compound a versatile starting material for generating diverse chemical entities with a wide range of biological activities.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly functionalized building block with significant potential in the fields of medicinal chemistry and agrochemical research. Its synthesis, while requiring multiple steps, is achievable through established chemical transformations. A thorough understanding of its reactivity allows for its strategic incorporation into complex molecular architectures, paving the way for the discovery of new and improved therapeutic agents and crop protection solutions.

References

- CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents. [URL: https://patents.google.

- EP1340747A1 - Process for the preparation of 2-halogene-alkyl nicotinic acid alkyl-esters - Google Patents. [URL: https://patents.google.

- This compound(1018678-39-1) 1H NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/1018678-39-1_1HNMR.htm]

- 4-(Trifluoromethyl)nicotinic acid synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis-of-4-(Trifluoromethyl)nicotinic-acid.html]

- CN109467532A - The preparation method of 4- trifluoromethyl nicotinic acid - Google Patents. [URL: https://patents.google.

- CN107298653A - A kind of method for synthesizing 4 trifluoromethyl nicotinic acids - Google Patents. [URL: https://patents.google.

- SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES - Journal of Emerging Technologies and Innovative Research. [URL: https://www.jetir.org/papers/JETIR1908311.pdf]

- Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid - JOCPR. [URL: https://www.jocpr.

- WO2022087373A1 - Methods of making nicotinic acid derivatives - Google Patents. [URL: https://patents.google.

- Vibrational analysis of nicotinic acid species based on ab initio molecular orbital calculations | Request PDF - ResearchGate. [URL: https://www.researchgate.

- Copper Complexes of Nicotinic-Aromatic Carboxylic Acids as Superoxide Dismutase Mimetics - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270271/]

- MDL MFCD22546902 | this compound | SynQuest Laboratories. [URL: https://www.synquestlabs.com/product/4h21-7-34]

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7399454/]

- 5-Chloro-2-(trifluoromethyl)nicotinic Acid|CAS 823222-02-2 - Benchchem. [URL: https://www.benchchem.com/product/b1423198]

- Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20117765/]

- Bridging Research and Industry: Applications of 4-(Trifluoromethyl)nicotinic Acid in Chemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/bridging-research-and-industry-applications-of-4-trifluoromethyl-nicotinic-acid-in-chemical-synthesis-120531587.html]

- Synthesis of 6-(Trifluoromethyl)nicotinic acid - ChemicalBook. [URL: https://www.chemicalbook.com/article/synthesis-of-6-trifluoromethyl-nicotinic-acid.htm]

- 6-CHLORO-4-(TRIFLUOROMETHYL)NICOTINICACID (261635-77-2) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/261635-77-2_1HNMR.htm]

- This compound | 1018678-39-1 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB22654278.htm]

- CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents. [URL: https://patents.google.

- The crystal structure of 4-(trifluoromethyl)nicotinic acid, C7H4F3NO2 - ResearchGate. [URL: https://www.researchgate.net/publication/339023429_The_crystal_structure_of_4-trifluoromethylnicotinic_acid_C7H4F3NO2]

- 4-TRIFLUOROMETHYL-3-NICOTINIC ACID. [URL: https://www.heterocycles.jp/library/pdf/24641]

- Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33817919/]

- CN109232413A - The preparation method of the chloro- nicotinonitrile of 2 - Google Patents. [URL: https://patents.google.

- Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine - Benchchem. [URL: https://www.benchchem.com/application-notes/nucleophilic-substitution-reactions-of-4-chloromethyl-2-fluoropyridine]

- Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.0c00181]

- Nucleophilic Substitution Reactions. [URL: https://www.csus.edu/indiv/m/mackj/chem12b/sn1sn2handout.pdf]

- This compound - - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/amb/ambh303c6b7e]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 1018678-39-1 [m.chemicalbook.com]

- 4. CAS 1018678-39-1 | 4H21-7-34 | MDL MFCD22546902 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. This compound(1018678-39-1) 1H NMR [m.chemicalbook.com]

- 6. 6-CHLORO-4-(TRIFLUOROMETHYL)NICOTINICACID (261635-77-2) 1H NMR spectrum [chemicalbook.com]

- 7. 5-Chloro-2-(trifluoromethyl)nicotinic Acid|CAS 823222-02-2 [benchchem.com]

- 8. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jetir.org [jetir.org]

- 10. jocpr.com [jocpr.com]

- 11. Copper Complexes of Nicotinic-Aromatic Carboxylic Acids as Superoxide Dismutase Mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 13. 4-(Trifluoromethyl)nicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 14. CN109467532A - The preparation method of 4- trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 15. CN107298653A - A kind of method for synthesizing 4 trifluoromethyl nicotinic acids - Google Patents [patents.google.com]

- 16. benchchem.com [benchchem.com]

- 17. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 18. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]

Introduction: The Strategic Importance of a Fluorinated Nicotinic Acid Derivative

An In-depth Technical Guide to 4-Chloro-2-(trifluoromethyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No: 1018678-39-1) is a specialized heterocyclic compound that has garnered significant interest as a key intermediate.[1][2] Its strategic value lies in the unique combination of a pyridine core, a chloro substituent, and a trifluoromethyl (CF3) group. The pyridine ring is a common scaffold in numerous biologically active molecules. The trifluoromethyl group, in particular, is a bioisostere for a methyl group but with profoundly different electronic properties.[3] It is strongly electron-withdrawing and can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4]

This guide serves as a technical resource for professionals leveraging this intermediate, providing both foundational knowledge and actionable protocols to facilitate its effective use in research and development.

Physicochemical and Structural Characteristics

A precise understanding of a compound's properties is fundamental to its application. The key identifiers and physicochemical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 225.55 g/mol | [1] |

| Molecular Formula | C7H3ClF3NO2 | [1] |

| CAS Number | 1018678-39-1 | [1] |

| IUPAC Name | 4-chloro-2-(trifluoromethyl)pyridine-3-carboxylic acid | [1] |

| Synonyms | This compound | [1] |

| Exact Mass | 224.98 Da | [1] |

| XLogP3 | 1.9 | [1] |

| PSA (Polar Surface Area) | 50.2 Ų | [1] |

These properties indicate a moderately lipophilic molecule, a characteristic often sought in drug candidates to facilitate passage through biological membranes.

Synthesis Pathway: A Strategic Approach

The synthesis of substituted pyridines, particularly those bearing a trifluoromethyl group, requires careful strategic planning. While multiple routes to similar nicotinic acids exist, a common and effective approach involves the cyclocondensation of a trifluoromethyl-containing building block followed by functional group manipulations. The rationale behind this multi-step synthesis is to build the core heterocyclic structure and then introduce the required substituents in a controlled manner.

A plausible synthetic workflow is outlined below. This represents a logical pathway based on established organic chemistry principles for constructing such molecules.[5][6]

Diagram of a Representative Synthetic Workflow

Caption: A logical workflow for the synthesis of the target molecule.

Experimental Protocol: Synthesis of a Substituted Nicotinic Acid

This protocol is a representative example based on methods for similar compounds and must be adapted and optimized for specific laboratory conditions.[7][8]

-

Step 1: Cyclization to form the Pyridine Core.

-

In a three-necked flask equipped with a reflux condenser, add a trifluoromethyl-containing precursor (e.g., ethyl 4,4,4-trifluoroacetoacetate) and a suitable amine/ammonia source in an appropriate solvent like ethanol.

-

Causality: This step constructs the fundamental heterocyclic ring system through a condensation reaction. The choice of reactants determines the initial substitution pattern.

-

Heat the mixture to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and isolate the crude pyridone product.

-

-

Step 2: Chlorination of the Pyridine Ring.

-

Treat the intermediate from Step 1 with a chlorinating agent such as phosphorus oxychloride (POCl3).

-

Causality: This reaction converts hydroxyl groups on the pyridine ring to chloro groups, which are versatile handles for subsequent reactions. This step is crucial for introducing the chloro-substituent.

-

Carefully heat the mixture, then quench with ice water and neutralize to precipitate the chlorinated intermediate.

-

Filter, wash, and dry the product.

-

-

Step 3: Hydrolysis to the Carboxylic Acid.

-

Subject the chlorinated intermediate to hydrolysis using a strong base (e.g., NaOH solution) followed by acidification.

-

Causality: This step converts a precursor functional group (like a nitrile or ester) at the 3-position of the pyridine ring into the desired carboxylic acid.

-

Heat the mixture to ensure complete hydrolysis.

-

After cooling, carefully acidify the solution with concentrated HCl to a pH of 2-3 to precipitate the final product.

-

Isolate the this compound by filtration, wash with cold water, and dry under vacuum.

-

Applications in Drug Development and Agrochemicals

The structural motifs within this compound make it a valuable precursor for creating complex molecules with high biological activity.

-

Medicinal Chemistry: The trifluoromethyl group is known to improve drug efficacy. It can block metabolic attack at its position of attachment and its high electronegativity can influence the acidity of nearby functional groups, potentially improving binding to target proteins.[9] This intermediate is therefore used in the synthesis of novel therapeutic agents.

-

Agrochemicals: Many modern insecticides and fungicides are pyridine-based. The properties conferred by the CF3 group are also advantageous in this field, leading to more potent and stable active ingredients. For example, the related compound 4-(trifluoromethyl)nicotinic acid is a key intermediate for the insecticide flonicamid.[4][10]

Diagram of Application Pathway

Caption: A self-validating workflow for quality control.

Standard Operating Procedure: Quality Control Analysis

-

High-Performance Liquid Chromatography (HPLC) for Purity:

-

Prepare a standard solution of the compound in a suitable solvent (e.g., acetonitrile/water).

-

Use a C18 reverse-phase column.

-

Run a gradient elution method to separate the main compound from any impurities.

-

Trustworthiness: The area percentage of the main peak on the chromatogram provides a quantitative measure of purity. The system is validated with a known reference standard.

-

-

Nuclear Magnetic Resonance (NMR) for Structural Identity:

-

Dissolve a sample in a deuterated solvent (e.g., DMSO-d6).

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

-

Trustworthiness: The chemical shifts, coupling constants, and integration of the peaks must be consistent with the known structure of this compound. ¹⁹F NMR is particularly diagnostic for the CF3 group.

-

-

Mass Spectrometry (MS) for Molecular Weight Verification:

-

Analyze the sample using an MS technique such as Electrospray Ionization (ESI).

-

Trustworthiness: The observed mass-to-charge ratio (m/z) should correspond to the calculated exact mass of the molecule (224.98 Da for [M-H]⁻ or 226.98 for [M+H]⁺), confirming its elemental composition.

-

Safety, Handling, and Storage

Proper handling of this compound is crucial for personnel safety. The following guidelines are based on standard safety data sheets for similar chemical compounds. [11][12][13]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles.

-

Skin Protection: Use impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.

-

-

Handling:

-

Avoid formation of dust and aerosols. [1] * Wash hands thoroughly after handling.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place. [1] * Keep away from sources of ignition.

-

-

Disposal:

-

Dispose of contents and container in accordance with local, regional, and national regulations. Do not empty into drains.

-

Conclusion

This compound stands out as a highly valuable and versatile chemical intermediate. Its unique structural features, particularly the trifluoromethyl group, provide a powerful tool for scientists in drug discovery and agrochemical development to modulate molecular properties and enhance biological activity. A thorough understanding of its synthesis, analytical validation, and safe handling, as detailed in this guide, is paramount for unlocking its full potential in creating next-generation chemical innovations.

References

- A kind of preparation method of 4-trifluoromethyl nicotinic acid.

-

Synthesis method of 4-trifluoromethyl nicotinic acid. Eureka | Patsnap. [Link]

-

4-(Trifluoromethyl)Nicotinic Acid. Conchain Biotech. [Link]

-

Preparation method of 4-trifluoromethyl nicotinic acid. Eureka | Patsnap. [Link]

-

Understanding Key Chemical Intermediates: The Significance of 4-(Trifluoromethyl)nicotinic Acid. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

2-chloro-6-trifluoromethyl nicotinic acid. ChemBK. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]

-

6-Chloro-4-(trifluoromethyl)nicotinic acid. PubChem. [Link]

-

Analytical Method Summaries. Eurofins. [Link]

-

2-chloro-4-(trifluoromethyl)nicotinic acid. Stenutz. [Link]

- Preparation method of 4-trifluoromethyl nicotinic acid.

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

The crystal structure of 4-(trifluoromethyl)nicotinic acid, C7H4F3NO2. ResearchGate. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | 1018678-39-1 [m.chemicalbook.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 6. Preparation method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]

- 7. 4-(Trifluoromethyl)nicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 8. Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]

- 9. mdpi.com [mdpi.com]

- 10. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-(trifluoromethyl)nicotinic Acid

Introduction

4-Chloro-2-(trifluoromethyl)nicotinic acid is a key building block in the synthesis of various agrochemicals and pharmaceuticals. Its unique substitution pattern, featuring a trifluoromethyl group, a chlorine atom, and a carboxylic acid on the pyridine ring, imparts specific physicochemical properties that are highly sought after in modern drug discovery and crop protection. This guide provides an in-depth exploration of the primary synthetic pathways to this valuable compound, offering insights into the strategic and mechanistic considerations that underpin each route. We will delve into three core synthetic strategies: de novo construction of the pyridine ring, functional group interconversion on a pre-formed pyridine scaffold, and the strategic application of the Sandmeyer reaction.

Pathway I: De Novo Pyridine Ring Synthesis

The de novo synthesis approach constructs the this compound core from acyclic precursors. This method offers the advantage of building the desired substitution pattern from the ground up, often leading to high regioselectivity. A common and effective strategy in this category begins with readily available fluorinated building blocks.

A representative de novo synthesis commences with the condensation of ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide.[1][2] This initial step, typically catalyzed by a base such as potassium hydroxide, leads to the formation of a dihydroxypyridine intermediate, 2,6-dihydroxy-3-cyano-4-(trifluoromethyl)pyridine.[1] The choice of these starting materials is strategic; ethyl 4,4,4-trifluoroacetoacetate provides the trifluoromethyl group and two carbons of the pyridine backbone, while cyanoacetamide delivers the remaining carbons, the nitrogen atom, and a nitrile group that will later be converted to the carboxylic acid.

The subsequent step involves the chlorination of the dihydroxy intermediate. This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).[1] This reaction converts the hydroxyl groups into more reactive chloro groups, yielding 2,6-dichloro-3-cyano-4-(trifluoromethyl)pyridine.[1]

The final stages of this pathway involve the selective removal of one chloro group and the hydrolysis of the nitrile. The selective dechlorination at the 6-position can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.[1] Finally, the nitrile group is hydrolyzed to the desired carboxylic acid under basic or acidic conditions to yield this compound.[1]

Experimental Protocol: De Novo Synthesis

Step 1: Synthesis of 2,6-dihydroxy-3-cyano-4-(trifluoromethyl)pyridine

-

In a suitable reaction vessel, dissolve ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide in an appropriate solvent.

-

Add a catalytic amount of potassium hydroxide.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and acidify to precipitate the product.

-

Filter, wash with water, and dry to obtain 2,6-dihydroxy-3-cyano-4-(trifluoromethyl)pyridine.

Step 2: Synthesis of 2,6-dichloro-3-cyano-4-(trifluoromethyl)pyridine

-

To the 2,6-dihydroxy-3-cyano-4-(trifluoromethyl)pyridine, add an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux and maintain for several hours.

-

Carefully quench the excess POCl₃ by pouring the reaction mixture onto ice.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2,6-dichloro-3-cyano-4-(trifluoromethyl)pyridine.

Step 3: Selective Dechlorination and Hydrolysis

-

Dissolve 2,6-dichloro-3-cyano-4-(trifluoromethyl)pyridine in a suitable solvent and add a Pd/C catalyst.

-

Hydrogenate the mixture under a hydrogen atmosphere.

-

Monitor the reaction for the selective removal of the 6-chloro group.

-

Filter off the catalyst and hydrolyze the resulting 2-chloro-3-cyano-4-(trifluoromethyl)pyridine using a strong base (e.g., NaOH) followed by acidification to obtain this compound.

Caption: Synthesis via modification of a pre-existing pyridine ring.

Pathway III: The Sandmeyer Reaction Approach

The Sandmeyer reaction is a powerful tool for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate. [3][4][5]This pathway is particularly attractive if a suitable amino-substituted precursor is accessible. In the context of synthesizing this compound, the key intermediate is 4-amino-2-(trifluoromethyl)nicotinic acid.

A practical synthesis of 4-amino-2-(trifluoromethyl)nicotinic acid has been reported, starting from 2-(trifluoromethyl)pyridine. [6]This synthesis involves a sequence of directed lithiation, carboxylation, and amination steps to install the necessary functional groups. [6] Once 4-amino-2-(trifluoromethyl)nicotinic acid is obtained, the Sandmeyer reaction can be employed to replace the amino group with a chloro group. The first step of the Sandmeyer reaction is the diazotization of the amino group. This is typically achieved by treating the amine with a source of nitrous acid, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures (0-5 °C). This forms a highly reactive diazonium salt.

The subsequent step involves the displacement of the diazonium group with a chloride ion. This is facilitated by the use of a copper(I) chloride (CuCl) catalyst. The copper(I) species catalyzes the decomposition of the diazonium salt and the formation of the aryl-chlorine bond, releasing nitrogen gas. [3][5]

Experimental Protocol: Sandmeyer Reaction

Step 1: Diazotization of 4-amino-2-(trifluoromethyl)nicotinic acid

-

Dissolve 4-amino-2-(trifluoromethyl)nicotinic acid in a cold aqueous solution of hydrochloric acid.

-

Maintain the temperature at 0-5 °C using an ice bath.

-

Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.

-

Stir the mixture for a short period to ensure complete formation of the diazonium salt.

Step 2: Chloro-dediazoniation

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

-

Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Caption: Synthesis of this compound via the Sandmeyer reaction.

Comparative Analysis of Synthetic Pathways

| Pathway | Starting Materials | Key Transformations | Advantages | Disadvantages |

| I: De Novo Synthesis | Ethyl 4,4,4-trifluoroacetoacetate, Cyanoacetamide | Cyclization, Chlorination, Selective Dechlorination, Hydrolysis | High regioselectivity, Utilizes simple starting materials. | Multi-step process, May involve harsh reagents (e.g., POCl₃). |

| II: Pyridine Modification | 2-Hydroxy-4-(trifluoromethyl)pyridine or 4-Hydroxy-2-(trifluoromethyl)nicotinic acid | Chlorination, Carboxylation | Potentially shorter route if starting material is readily available. | Availability and cost of starting material, Regioselectivity of further functionalization can be challenging. |

| III: Sandmeyer Reaction | 4-Amino-2-(trifluoromethyl)nicotinic acid | Diazotization, Chloro-dediazoniation | Well-established and reliable transformation for introducing chlorine. | Requires the synthesis of the specific amino-substituted precursor, Diazonium salts can be unstable. |

Conclusion

The synthesis of this compound can be approached through several strategic pathways, each with its own set of advantages and challenges. The de novo synthesis offers a fundamental approach to construct the molecule from basic building blocks, ensuring high control over the substitution pattern. The modification of a pre-existing pyridine ring provides a more convergent route, provided a suitable starting material is accessible. Finally, the Sandmeyer reaction presents a classic and effective method for the late-stage introduction of the chloro substituent from an amino precursor. The choice of the optimal synthetic route will ultimately depend on factors such as the availability and cost of starting materials, scalability requirements, and the specific expertise and equipment available in the laboratory.

References

-

2-Chloro-4-(trifluoromethyl)nicotinic acid - Introduction. (2024, April 9). ChemBK. Retrieved from [Link]

- CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid. (n.d.). Google Patents.

-

Sandmeyer reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine. (n.d.). Retrieved from [Link]

- CN107298653A - A kind of method for synthesizing 4 trifluoromethyl nicotinic acids. (n.d.). Google Patents.

-

Products. (n.d.). Rushi Pharma. Retrieved from [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central. Retrieved from [Link]

- CN109467532A - The preparation method of 4- trifluoromethyl nicotinic acid. (n.d.). Google Patents.

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). J-Stage. Retrieved from [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). PubMed. Retrieved from [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). PubMed Central. Retrieved from [Link]

-

Sandmeyer Trifluoromethylthiolation. (n.d.). Ruhr-Universität Bochum. Retrieved from [Link]

-

Synthesis method of 4-trifluoromethyl nicotinic acid. (n.d.). Eureka | Patsnap. Retrieved from [Link]

-

Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

Mastering Organic Synthesis: The Versatility of 4-(Trifluoromethyl)nicotinic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

- CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine. (n.d.). Google Patents.

- CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound. (n.d.). Google Patents.

-

DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. (n.d.). Denmark Group. Retrieved from [Link]

Sources

- 1. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 2. Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

Spectroscopic Data for 4-Chloro-2-(trifluoromethyl)nicotinic Acid: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-2-(trifluoromethyl)nicotinic acid, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical, field-proven protocols for the characterization of this compound.

Molecular Structure and Physicochemical Properties

This compound, with the CAS number 1018678-39-1, possesses a pyridine ring substituted with a chlorine atom, a trifluoromethyl group, and a carboxylic acid group.[2] Its molecular formula is C₇H₃ClF₃NO₂ and it has a molecular weight of 225.55 g/mol . The presence of the electron-withdrawing trifluoromethyl and chloro groups, along with the carboxylic acid moiety, significantly influences the electronic environment of the pyridine ring, which is reflected in its spectroscopic properties.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the arrangement of atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The electron-withdrawing nature of the substituents will cause these protons to be deshielded, appearing at a relatively high chemical shift (downfield).

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~8.7 | Doublet | ~5.0 | 1H | H-6 |

| ~8.0 | Doublet | ~5.0 | 1H | H-5 |

| ~14.0 | Broad Singlet | - | 1H | -COOH |

Causality behind Experimental Choices: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for NMR analysis of carboxylic acids as it can dissolve the sample well and its residual peak does not overlap with the analyte signals. The acidic proton of the carboxylic acid is often broad and may exchange with residual water in the solvent.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The presence of the trifluoromethyl group will be evident by the coupling between the carbon and fluorine atoms, resulting in a quartet for the CF₃ carbon. The chemical shifts of the pyridine ring carbons are influenced by the substituents.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ) ppm | Description |

| ~165 | Carboxylic acid carbon (-COOH) |

| ~155 | Quaternary carbon attached to CF₃ (C-2) |

| ~152 | Aromatic CH (C-6) |

| ~148 | Quaternary carbon attached to Cl (C-4) |

| ~125 | Aromatic CH (C-5) |

| ~122 (quartet) | Trifluoromethyl carbon (-CF₃) |

| ~120 | Quaternary carbon (C-3) |

Expertise & Experience Insight: The chemical shifts are predicted based on the known effects of substituents on the pyridine ring. For instance, the carbon attached to the highly electronegative fluorine atoms in the CF₃ group will appear as a quartet due to spin-spin coupling.

Experimental Protocol for NMR Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. A sufficient number of scans (e.g., 16) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.

-

Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline corrections. For the ¹H spectrum, integrate the signals to determine the relative number of protons. For both spectra, pick the peaks to determine their precise chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

Expected Fragmentation Pattern

In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak).

Predicted Major Fragment Ions:

| m/z | Proposed Fragment |

| 225/227 | [M]⁺ (Molecular ion) |

| 208/210 | [M - OH]⁺ |

| 180/182 | [M - COOH]⁺ |

| 156 | [M - CF₃]⁺ |

| 145 | [M - COOH - Cl]⁺ |

Trustworthiness: The fragmentation pathways are predictable based on the stability of the resulting ions. The loss of the carboxylic acid group is a common fragmentation pathway for aromatic carboxylic acids. The presence of the chlorine isotope pattern provides a self-validating system for fragments containing the chlorine atom.

Experimental Protocol for Mass Spectrometry (GC-MS)

Sources

Biological activity of 4-Chloro-2-(trifluoromethyl)nicotinic acid

An In-Depth Technical Guide to the Biological Activity of 4-Chloro-2-(trifluoromethyl)nicotinic Acid

Abstract

This compound is a halogenated pyridine carboxylic acid derivative with a chemical structure that suggests a potential for diverse biological activities. The presence of a trifluoromethyl group can significantly enhance metabolic stability and cell permeability, while the nicotinic acid scaffold is a well-known pharmacophore. This technical guide provides a comprehensive framework for the systematic evaluation of the biological activities of this compound, designed for researchers in drug discovery and agrochemical development. We will explore its physicochemical properties, propose a multi-tiered screening cascade with detailed experimental protocols, and discuss the interpretation of potential outcomes. This document serves as a roadmap for unlocking the therapeutic or agrochemical potential of this and similar novel chemical entities.

Introduction: The Rationale for Investigation

Nicotinic acid, or niacin, is a fundamental B vitamin with well-established pharmacological effects on lipid metabolism, primarily mediated through the G-protein coupled receptor GPR109A.[1] Its derivatives have been explored for a multitude of therapeutic applications. The introduction of a trifluoromethyl (-CF3) group and a chlorine atom to the nicotinic acid scaffold, as in this compound, is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The -CF3 group, in particular, can increase lipophilicity and resistance to metabolic degradation.[2]

While direct biological data for this compound is scarce in public literature, its structural similarity to known bioactive molecules provides a strong rationale for a thorough investigation. For instance, related trifluoromethyl-pyridine carboxylic acid compounds have been explored as intermediates for insecticides and for their interactions with biological macromolecules.[3][4] Furthermore, other halogenated nicotinic acid derivatives have shown potential as herbicides and antimicrobial agents.[5] This guide, therefore, outlines a logical and comprehensive strategy to systematically profile the biological activity of this compound.

Physicochemical Properties and In Silico Druglikeness

A preliminary in silico analysis of this compound provides insights into its potential as a bioactive agent. These computational predictions are crucial for guiding experimental design.

| Property | Predicted Value | Implication for Bioactivity |

| Molecular Weight | 225.55 g/mol | Compliant with Lipinski's Rule of Five, suggesting good potential for oral bioavailability. |

| logP (Octanol-Water Partition Coefficient) | ~2.5 | Indicates moderate lipophilicity, which may facilitate cell membrane permeability. |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule of Five. |

| Hydrogen Bond Acceptors | 4 | Compliant with Lipinski's Rule of Five. |

| pKa | ~2.5 (Predicted)[4] | The acidic nature of the carboxylic acid group will influence its charge state at physiological pH, impacting solubility and target interactions. |

A Proposed Experimental Workflow for Biological Characterization

A tiered approach is recommended to efficiently screen for biological activity, starting with broad, high-throughput assays and progressing to more specific, mechanism-of-action studies.

Caption: Proposed tiered workflow for the biological evaluation of this compound.

Tier 1: Primary Screening

The initial tier focuses on identifying any broad biological effects of the compound.

It is imperative to first determine the cytotoxic profile of the compound to establish appropriate concentration ranges for subsequent in vitro assays.[6]

Experimental Protocol: MTT Assay [7]

-

Cell Seeding: Seed human cell lines (e.g., HEK293 for general cytotoxicity, and a cancer cell line like HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Protocol: Lactate Dehydrogenase (LDH) Assay [8][9]

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

-

Supernatant Collection: After the incubation period, centrifuge the plate and transfer the supernatant to a new 96-well plate.

-

LDH Reaction: Add a commercially available LDH reaction mixture to each well.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Data Acquisition: Measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Given the nicotinic acid backbone, screening against a panel of GPCRs, particularly those involved in metabolic and inflammatory signaling, is a logical step.[10][11]

Experimental Protocol: Calcium Flux Assay for Gq-coupled GPCRs

-

Cell Preparation: Use a cell line stably expressing the target GPCR (e.g., GPR109A) and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add varying concentrations of this compound to the cells in a 96- or 384-well plate.

-

Signal Detection: Measure the fluorescence intensity over time using a plate reader with an integrated fluid-handling system. An increase in fluorescence indicates a rise in intracellular calcium, suggesting GPCR activation.

-

Data Analysis: Plot the change in fluorescence against the compound concentration to determine the EC50 for agonist activity or IC50 for antagonist activity (in the presence of a known agonist).

The presence of halogen and trifluoromethyl groups can confer antimicrobial properties.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination [12][13]

-

Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus niger) strains.

-

Broth Microdilution: In a 96-well plate, perform serial two-fold dilutions of this compound in the appropriate growth medium.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Tier 2: Secondary and Mechanistic Assays

Positive "hits" from the primary screening will be further investigated in more specific assays.

If the compound shows low cytotoxicity and/or activity at an inflammation-related GPCR, its anti-inflammatory potential should be assessed.[14][15]

Experimental Protocol: Cytokine Release in LPS-stimulated Macrophages

-

Cell Culture: Culture RAW 264.7 macrophage cells.

-

Pre-treatment: Treat the cells with non-toxic concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA kits.

-

Data Analysis: Compare cytokine levels in treated versus untreated, LPS-stimulated cells.

To identify potential off-target effects or novel anticancer activity, the compound can be screened against a large panel of protein kinases.[3][16]

Experimental Protocol: Kinase Profiling Assay

-

Assay Platform: Utilize a commercial kinase profiling service that employs radiometric or fluorescence-based assays.

-

Screening: Screen this compound at a fixed concentration (e.g., 10 µM) against a panel of several hundred kinases.

-

Hit Confirmation: For any kinases showing significant inhibition (e.g., >50%), perform dose-response experiments to determine the IC50 value.

Given the use of related compounds in agriculture, a simple screen for herbicidal activity is warranted.[17][18]

Experimental Protocol: Seed Germination and Seedling Growth Assay

-

Plant Species: Use seeds of representative monocot (e.g., ryegrass) and dicot (e.g., cress) weeds.

-

Treatment: Place seeds on filter paper in petri dishes moistened with different concentrations of this compound.

-

Incubation: Incubate the petri dishes in a growth chamber with controlled light and temperature for 7-14 days.

-

Assessment: Measure the germination rate, root length, and shoot length.

-

Data Analysis: Compare the growth parameters of treated seeds to a water control.

Tier 3: In Vitro ADME and Advanced Biological Assays

For compounds demonstrating significant and specific activity in Tier 2 assays, a preliminary assessment of their drug-like properties is essential.[19]

This assay predicts how quickly the compound would be metabolized in the body.[20][21][22]

Experimental Protocol: Liver Microsomal Stability Assay

-

Incubation: Incubate this compound (e.g., at 1 µM) with liver microsomes from human and other species (e.g., rat, mouse) in the presence of NADPH at 37°C.

-

Sampling: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Analysis: Quench the reaction and analyze the concentration of the remaining parent compound using LC-MS/MS.

-

Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

To investigate potential genotoxicity or a novel mechanism of action, direct interaction with DNA can be assessed.[23][24]

Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA)

-

Probe Preparation: Prepare a short, labeled (e.g., with a fluorescent or radioactive tag) DNA oligonucleotide.

-

Binding Reaction: Incubate the labeled DNA probe with increasing concentrations of this compound.

-

Electrophoresis: Separate the bound and unbound DNA on a non-denaturing polyacrylamide gel.

-

Detection: Visualize the DNA bands. A shift in the mobility of the DNA probe indicates binding.

Data Interpretation and Future Directions

The results from this comprehensive screening cascade will provide a detailed biological activity profile for this compound.

-

Low Activity/High Cytotoxicity: The compound may be unsuitable for further development.

-

Selective Activity: If the compound shows potent and selective activity in a specific assay (e.g., as a GPCR agonist or a specific kinase inhibitor), this will guide further lead optimization efforts. Structure-activity relationship (SAR) studies would be initiated to improve potency and selectivity.

-

Broad Activity: Activity in multiple assays may suggest a non-specific mechanism of action or promiscuous binding, which could be a liability for therapeutic development but might be acceptable for certain agrochemical applications.

Caption: Decision-making flowchart based on the outcomes of the proposed biological screening.

Conclusion

While this compound is currently more recognized as a synthetic intermediate, its chemical structure holds considerable potential for direct biological activity. The strategic placement of chloro and trifluoromethyl substituents on the pharmacologically relevant nicotinic acid core warrants a thorough investigation. The multi-tiered experimental framework proposed in this guide provides a robust and efficient pathway for elucidating its biological profile. By systematically progressing from broad phenotypic screens to specific mechanistic and ADME assays, researchers can effectively determine if this compound represents a novel lead for therapeutic or agrochemical development. This structured approach not only de-risks further investment but also maximizes the potential for discovering new biological functions for this and other under-investigated chemical entities.

References

- Smolecule. (2023, August 16). Buy 4-Chloro-6-(trifluoromethyl)nicotinic acid | 1060810-66-3.

- An accessible and generalizable in vitro luminescence assay for detecting GPCR activ

- Recent progress in assays for GPCR drug discovery. (n.d.). Acta Pharmacologica Sinica.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Bridging Research and Industry: Applications of 4-(Trifluoromethyl)nicotinic Acid in Chemical Synthesis.

- Pike, N. (2005). Nicotinic acid: an old drug with a promising future. British Journal of Pharmacology.

- Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (2009, August 27). Malaysian Journal of Science.

- New Journal of Chemistry. (n.d.). Trifluoromethyl-pyridine carboxylic acid Zn(ii)

- Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Deriv

- Conchain Biotech. (n.d.). 4-(Trifluoromethyl)Nicotinic Acid.

- WuXi AppTec. (2023, December 28). How to Study Slowly Metabolized Compounds Using In Vitro Models.

- Benchchem. (2025).

- EuroscreenFast. (n.d.).

- WuXi AppTec DMPK. (2023, December 28). How to Study Slowly Metabolized Compounds Using In Vitro Models.

- NIH. (n.d.).

- ACS Measurement Science Au. (2023, July 7).

- MDPI. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors.

- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.

- ResearchGate. (2021).

- Creative Biolabs. (n.d.). Metabolic Stability Assay.

- WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.